

ATX Inhibitor 20: A Technical Guide for Oncology Research

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Compound of Interest

Compound Name: ATX inhibitor 20

Cat. No.: B15143895

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ATX inhibitor 20**, a potent antagonist of Autotaxin (ATX), and its relevance in the field of oncology. This document details the core mechanism of the Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis, the role of this pathway in cancer progression, and the potential of ATX inhibitors as therapeutic agents. This guide also provides detailed experimental protocols for the evaluation of ATX inhibitors in cancer studies.

Introduction to the Autotaxin-LPA Signaling Axis in Oncology

Autotaxin (ATX), encoded by the ENPP2 gene, is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA)[1]. LPA is a bioactive lipid that acts as a signaling molecule by binding to at least six G protein-coupled receptors (LPAR 1-6)[1]. The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including embryonic development, angiogenesis, inflammation, and fibrosis[1].

In the context of oncology, the ATX-LPA axis is a significant contributor to cancer development and progression. Aberrant signaling in this pathway has been linked to carcinogenesis, tumor growth, metastasis, immune evasion, and therapeutic resistance[1]. Elevated expression of

ATX has been observed in various malignancies, including breast, liver, and lung cancer. This increased ATX activity leads to higher local concentrations of LPA in the tumor microenvironment, which in turn promotes cell proliferation, survival, and migration[2][3].

ATX Inhibitor 20: A Potent Research Tool

ATX inhibitor 20 is a potent small molecule inhibitor of Autotaxin. While it is currently designated for research use only, its high potency makes it a valuable tool for investigating the role of the ATX-LPA axis in cancer biology.

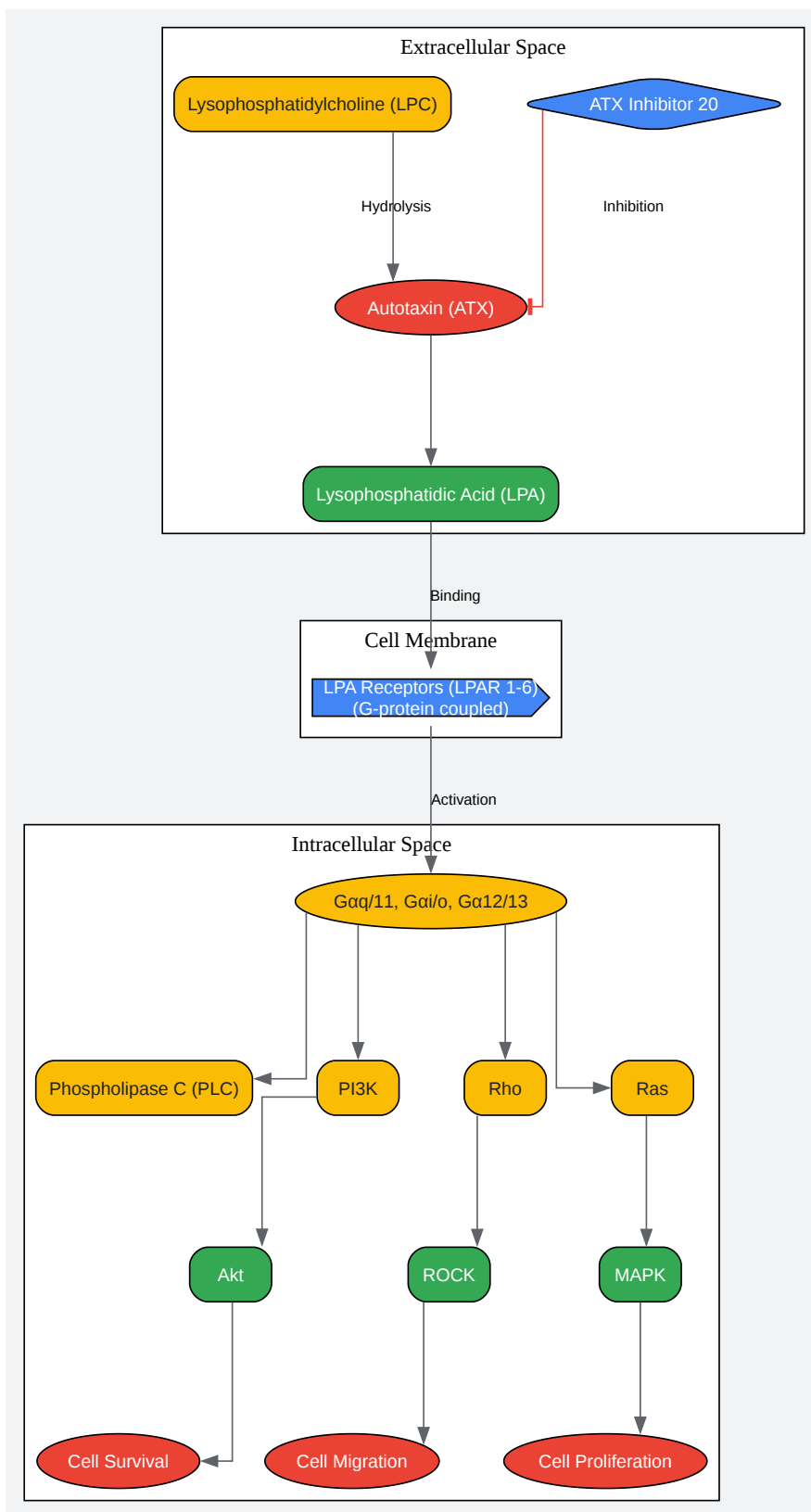
Quantitative Data

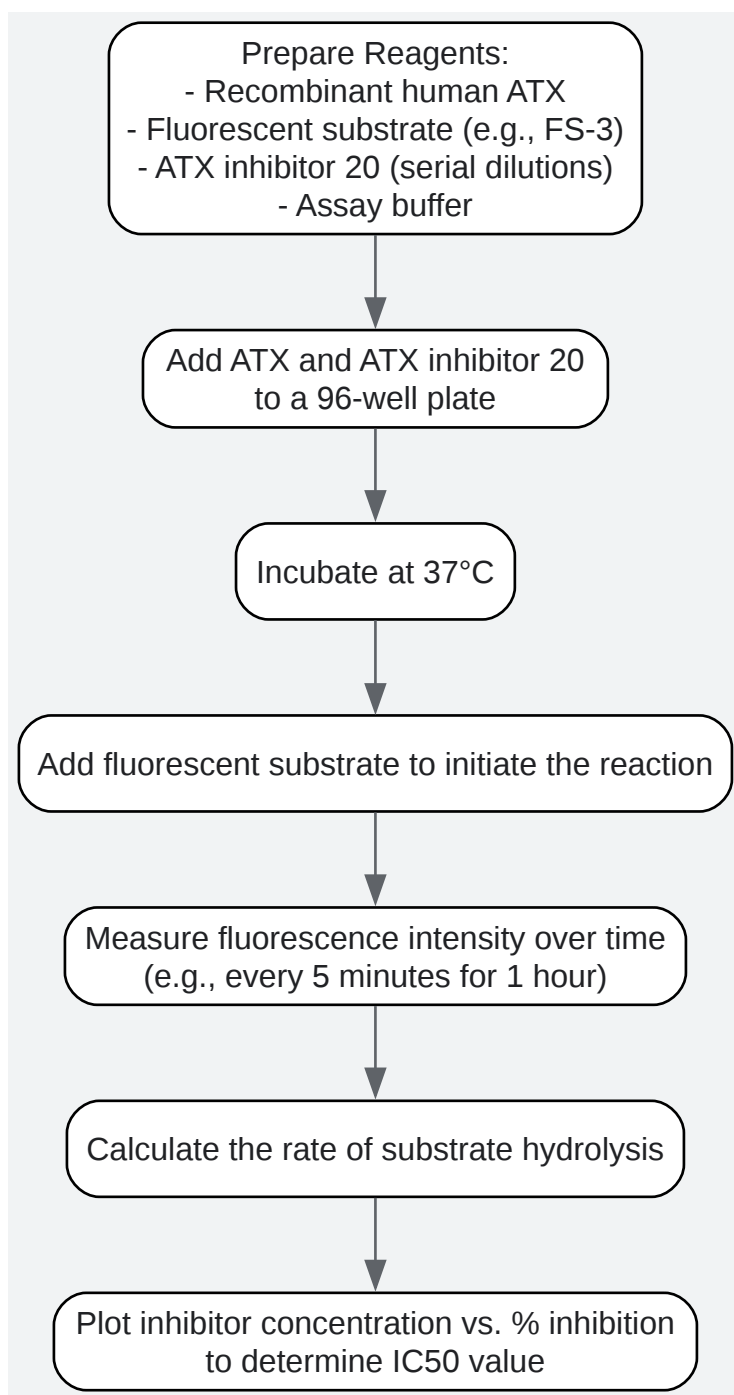
The following table summarizes the known quantitative data for **ATX inhibitor 20**.

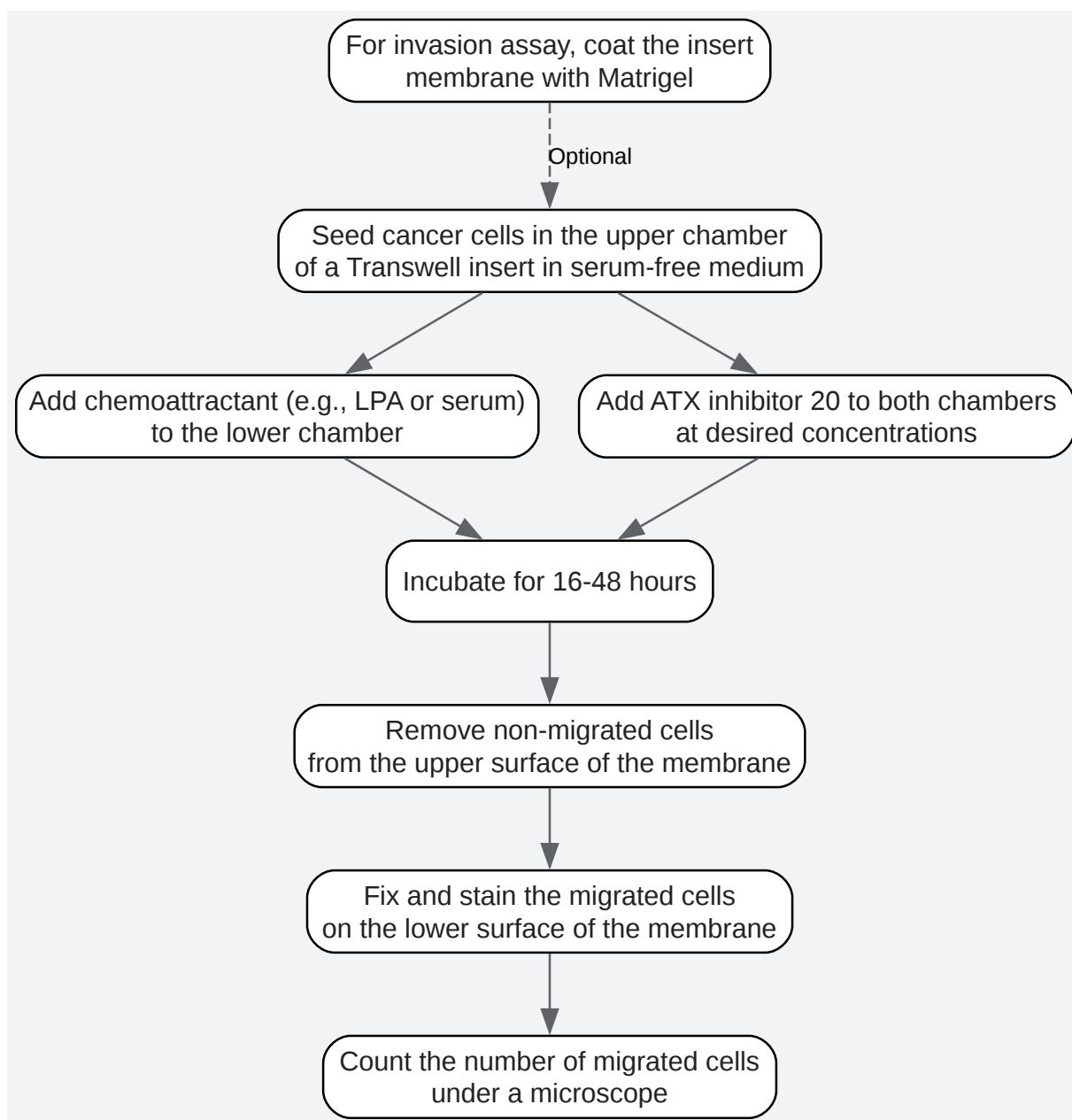
Parameter	Value	Reference
IC50	2.3 nM	[4][5]
Ki	19 ± 3 nM	[6][7]
Molecular Formula	C31H34FN5O3	[4]
Molecular Weight	543.63 g/mol	[4]
CAS Number	2691937-03-6	[4]

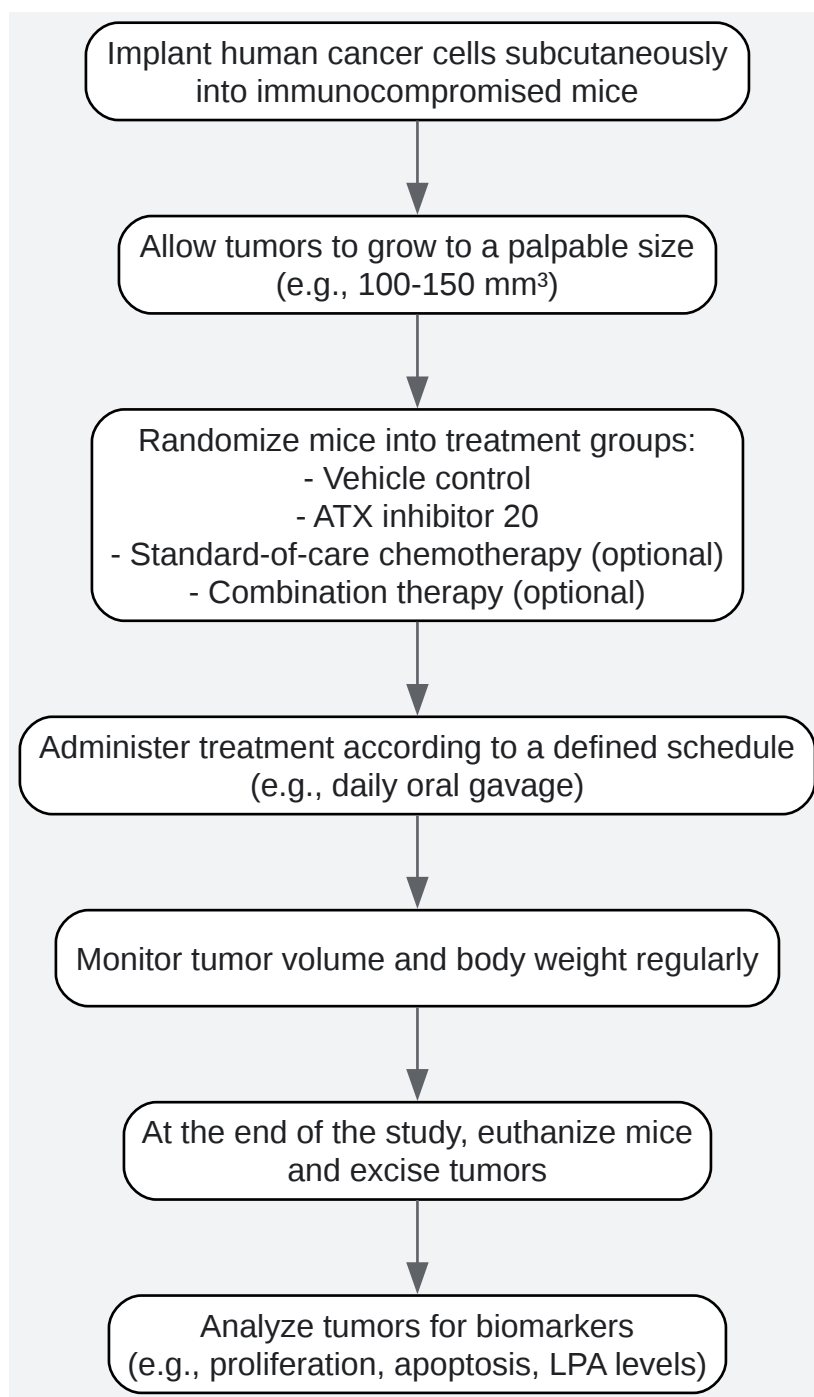
The ATX-LPA Signaling Pathway in Cancer

The binding of LPA to its receptors (LPARs) activates downstream signaling cascades that are crucial for cancer progression. These pathways include the Ras-MAPK, PI3K-Akt, and Rho-ROCK pathways, which regulate key cellular processes such as proliferation, survival, and migration.









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